1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine
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Overview
Description
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL-: is a complex organic compound with a unique tricyclic structure This compound is characterized by its three interconnected cyclohexane rings, which contribute to its stability and distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps involve functional group modifications, such as the introduction of the methanamine group and the ethyl and alpha-methyl substituents. These reactions often require specific catalysts, solvents, and temperature conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. Key factors in industrial production include the selection of efficient catalysts, the use of high-purity starting materials, and the implementation of rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- can be compared with other tricyclic compounds, such as:
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE: Lacks the ethyl and alpha-methyl substituents, resulting in different chemical properties and reactivity.
TRICYCLO[3.3.1.13,7]DECANE-1-METHANOL: Contains a hydroxyl group instead of the methanamine group, leading to different applications and reactivity.
TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXYLIC ACID:
The uniqueness of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
787541-94-0 |
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Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
1-(3-ethyl-1-adamantyl)ethanamine |
InChI |
InChI=1S/C14H25N/c1-3-13-5-11-4-12(6-13)8-14(7-11,9-13)10(2)15/h10-12H,3-9,15H2,1-2H3 |
InChI Key |
LQLRHJNHCYOMGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(C)N |
Origin of Product |
United States |
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